1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride
Description
Properties
IUPAC Name |
1-(furan-2-yl)-2-piperazin-1-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVMPQYIGOSDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=CO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Furan-2-yl Ethanone Intermediate
The initial step involves synthesizing the ethanone intermediate substituted with the furan ring at the 1-position. This is often achieved by acylation reactions starting from 2-furaldehyde or its derivatives.
Method A: Acylation of 2-furaldehyde with chloroacetyl chloride under controlled conditions yields 1-(furan-2-yl)-2-chloroethan-1-one as an intermediate. This intermediate is key for subsequent nucleophilic substitution by piperazine.
Method B: Alternatively, condensation of 2-furaldehyde with acetyl chloride or related reagents in the presence of Lewis acids can generate the ethanone moiety with the furan ring intact.
Yields for these steps typically range from 40–80%, depending on solvents and reaction conditions (e.g., temperature, time, catalyst).
Formation of the Dihydrochloride Salt
To improve the compound's stability and solubility:
- The free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether).
- The resulting dihydrochloride salt precipitates out, which is then filtered and dried.
- This salt form is preferred for pharmaceutical formulations due to its enhanced physicochemical properties.
Characterization and Purity Assessment
- Melting Point: The dihydrochloride salt typically exhibits a sharp melting point, confirming purity.
- NMR Spectroscopy: Proton and carbon NMR provide detailed structural confirmation, showing characteristic signals for the furan ring, ethanone linker, and piperazine protons.
- Infrared Spectroscopy (IR): The carbonyl stretch (~1650 cm⁻¹) and NH bending vibrations confirm the presence of the ethanone and piperazine functionalities.
- Mass Spectrometry: Confirms molecular weight consistent with the dihydrochloride salt.
Comparative Data Table of Preparation Steps
| Step | Method/Condition | Yield (%) | Notes |
|---|---|---|---|
| Furan-2-yl ethanone synthesis | Acylation of 2-furaldehyde with chloroacetyl chloride in DCM, 0–5°C | 45–80 | Sensitive to moisture, requires dry conditions |
| Piperazine substitution | Reaction in DMF or ethanol, reflux 4–6 h | 70–85 | Excess piperazine used to drive reaction |
| Dihydrochloride salt formation | Treatment with HCl in ethanol, room temp | >90 | Precipitation yields pure salt |
Research Findings and Optimization Notes
- The choice of solvent critically affects yield and purity; polar aprotic solvents favor substitution reactions.
- Temperature control during acylation prevents side reactions such as polymerization of furan.
- Using an excess of piperazine ensures complete substitution and minimizes unreacted intermediates.
- Salt formation with HCl is a straightforward purification step that enhances compound stability for storage and use.
- Analytical techniques such as TLC, NMR, and IR are essential for monitoring each step and confirming product identity.
Chemical Reactions Analysis
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include oxidized furan derivatives, reduced ethanone derivatives, and substituted piperazine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is , with a molecular weight of approximately 221.11 g/mol. The compound is characterized by the presence of both furan and piperazine, which are known for their biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds, including those containing furan, exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of well-known chemotherapeutic agents like colchicine, suggesting that this compound could be further explored as a potential anticancer drug .
Antimicrobial Properties
The furan ring is known to enhance the antimicrobial activity of compounds. Research has demonstrated that derivatives containing furan exhibit inhibitory effects against various bacterial strains and fungi. The incorporation of the piperazine moiety may further enhance these properties by improving solubility and bioavailability .
CNS Activity
Piperazine derivatives are often explored for their psychotropic effects. Compounds like this compound could potentially act as anxiolytics or antidepressants. The structural similarity to existing psychoactive compounds suggests a possible role in modulating neurotransmitter systems .
Synthesis and Derivative Exploration
The synthesis of this compound can be achieved through various methods, typically involving the reaction of furan derivatives with piperazine under controlled conditions. Researchers have focused on modifying the piperazine ring or the furan substituents to enhance activity or selectivity against specific targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application, but can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride with structurally related piperazine derivatives.
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Aromatic Substituents: The furan-2-yl group in the target compound introduces an oxygen heteroatom, which may enhance polarity and hydrogen-bonding capacity compared to phenyl () or pyridinyl () analogs. This could influence metabolic stability or receptor selectivity .
Salt Forms :
- Dihydrochloride salts (target compound, ) improve aqueous solubility compared to free bases, critical for oral bioavailability. Hydrochloride salts () serve a similar purpose but differ in stoichiometry .
Piperazine derivatives with triazole or imidazole moieties () are often explored for antifungal and antiviral applications .
Synthetic Routes :
- Most compounds are synthesized via acylation of piperazine derivatives using chloroacetyl chloride or similar reagents (e.g., ). The target compound likely follows analogous methods .
Pharmacological Implications
Biological Activity
1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial therapy. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a furan ring and a piperazine moiety, which are known for their biological significance. The structural formula can be represented as follows:
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity : The compound's efficacy against bacterial and fungal strains has also been evaluated.
Antitumor Activity
Recent studies have demonstrated that derivatives of piperazine compounds exhibit promising antitumor properties. For instance, a study reported that certain piperazine derivatives showed IC50 values comparable to established chemotherapeutics like Olaparib, indicating potential for further development in cancer therapy .
Table 1: Antitumor Efficacy of Piperazine Derivatives
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, has been documented.
Table 2: Antimicrobial Efficacy Against Various Strains
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 31.2 µg/mL | |
| Escherichia coli | 62.5 µg/mL | |
| Candida albicans | 220.76 µg/mL |
The biological activity of this compound is thought to involve the inhibition of key cellular pathways, including:
- PARP Inhibition : Compounds similar to this compound have shown the ability to inhibit PARP1 activity, which is crucial in DNA repair mechanisms .
Case Studies
Case Study 1 : A study evaluated the effects of various piperazine derivatives on human breast cancer cells, revealing that compound 5e significantly inhibited cell proliferation with an IC50 value comparable to Olaparib .
Case Study 2 : Another investigation focused on the antimicrobial properties against biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that certain derivatives effectively reduced biofilm formation by up to 89.9% at low concentrations .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-(Furan-2-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves reacting a furan-2-yl acetyl chloride derivative with a piperazine precursor under anhydrous conditions. A common approach (adapted from structurally similar compounds) uses chloroacetyl chloride or substituted acetyl chlorides with piperazine derivatives in dichloromethane (DCM) or dimethylformamide (DMF), catalyzed by triethylamine (TEA) at 0–25°C . Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, methanol:DCM gradients). Purity validation requires HPLC (≥95% purity) and NMR (to confirm absence of unreacted starting materials) .
Q. Example Reaction Parameters :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, TEA, DCM, 0°C → RT | 70–85% | |
| Salt Formation | HCl gas in diethyl ether | 90–95% |
Q. Which analytical techniques are critical for structural elucidation and quality control?
- Methodological Answer :
- 1H/13C NMR : Confirms the presence of furan (δ 6.3–7.4 ppm for protons) and piperazine (δ 2.5–3.5 ppm for N–CH2 groups) .
- X-ray Crystallography : Resolves stereochemical ambiguities; applicable if single crystals are obtained (e.g., via slow evaporation in methanol) .
- HPLC-MS : Validates molecular weight ([M+H]+ expected for C10H14Cl2N2O2: 289.04) and detects impurities .
Advanced Research Questions
Q. How does the dihydrochloride salt form impact solubility and stability compared to the free base?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (critical for in vivo studies) by increasing polarity. Stability is assessed via:
- Thermogravimetric Analysis (TGA) : Measures decomposition temperature (typical range: 150–200°C for similar salts) .
- Dynamic Vapor Sorption (DVS) : Evaluates hygroscopicity (critical for storage; salt forms may absorb moisture >80% RH) .
- Comparative Solubility Data :
| Form | Solubility in H2O (mg/mL) | Stability (25°C, 1 yr) |
|---|---|---|
| Free Base | ≤5 | Degrades ≥40% |
| Dihydrochloride | ≥50 | Stable (≤5% degradation) |
Q. What strategies resolve contradictions in reported biological activity data for piperazine-furan hybrids?
- Methodological Answer : Discrepancies (e.g., varying IC50 values in receptor assays) may arise from:
- Purity Variability : Re-synthesize compounds using standardized protocols .
- Assay Conditions : Validate using positive controls (e.g., histamine H3 receptor antagonists for inverse agonism studies) .
- Orthogonal Assays : Cross-verify receptor binding (SPR) with functional assays (cAMP modulation) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets (e.g., CNS receptors)?
- Methodological Answer :
- Piperazine Modifications : Introduce substituents (e.g., 4-fluorophenyl) to enhance blood-brain barrier penetration. Monitor logP changes via HPLC-derived hydrophobicity indices .
- Furan Ring Alternatives : Replace furan with thiophene or pyridine to assess selectivity (e.g., reduced off-target effects observed in SARS-CoV-2 Mpro inhibition studies) .
- Key SAR Findings :
| Modification | Biological Impact | Reference |
|---|---|---|
| Furan → Thiophene | ↑ Protease inhibition (IC50: 0.8 μM → 0.2 μM) | |
| Piperazine N-methylation | ↓ H3 receptor binding (Ki: 12 nM → 450 nM) |
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in nonpolar solvents?
- Methodological Answer : Discrepancies often stem from:
- Crystallinity Differences : Amorphous vs. crystalline forms (characterize via XRD) .
- Solution pH : Dihydrochloride salts may protonate in DMSO, altering apparent solubility. Use saturated shake-flask assays at controlled pH .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
